molecular formula C6H11NO3 B11775688 (5R)-5-Methylmorpholine-2-carboxylic acid

(5R)-5-Methylmorpholine-2-carboxylic acid

Cat. No.: B11775688
M. Wt: 145.16 g/mol
InChI Key: XCKFLDCAIOSMSB-CNZKWPKMSA-N
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Description

(5R)-5-Methylmorpholine-2-carboxylic acid is a chiral amino acid derivative with a morpholine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-Methylmorpholine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with electrophiles, followed by intramolecular cyclization. Another approach involves the use of diazo compounds for cyclopropanation, leading to the formation of the morpholine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(5R)-5-Methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(5R)-5-Methylmorpholine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (5R)-5-Methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes and influencing their activity. This interaction can modulate biochemical pathways and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5R)-5-Methylmorpholine-2-carboxylic acid include other morpholine derivatives and amino acid analogs. Examples include:

Uniqueness

What sets this compound apart is its specific chiral configuration and the presence of the morpholine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(5R)-5-methylmorpholine-2-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-4-3-10-5(2-7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5?/m1/s1

InChI Key

XCKFLDCAIOSMSB-CNZKWPKMSA-N

Isomeric SMILES

C[C@@H]1COC(CN1)C(=O)O

Canonical SMILES

CC1COC(CN1)C(=O)O

Origin of Product

United States

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